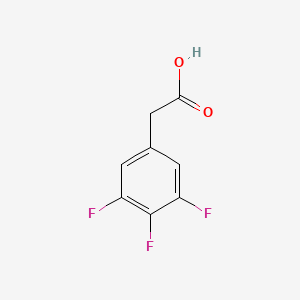

3,4,5-Trifluorophenylacetic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3,4,5-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGPUBAARWWOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380725 | |

| Record name | 3,4,5-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209991-62-8 | |

| Record name | 3,4,5-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 209991-62-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4,5-Trifluorophenylacetic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3,4,5-Trifluorophenylacetic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science. The information is compiled for an audience of researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C8H5F3O2.[1][2] It presents as a colorless or white crystalline solid.[1][2] Its fluorinated phenyl ring structure contributes to its unique chemical characteristics and reactivity.

Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 209991-62-8 | [2][3] |

| Molecular Formula | C8H5F3O2 | [1][2] |

| Molecular Weight | 190.12 g/mol | [2] |

| Appearance | Colorless or white crystal/solid | [1][2] |

| Melting Point | 70-73 °C | [1] |

| Boiling Point | ~196 °C | [1] |

| 254.6 °C at 760 mmHg | [4] | |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [1] |

Experimental Protocols

While the provided sources do not detail the specific experimental conditions used to determine the properties of this compound, the following are standard methodologies for such characterizations.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity and is typically determined using one of two primary methods:

-

Capillary Tube Method: A small, powdered sample of the compound is packed into a thin-walled capillary tube. The tube is heated in a calibrated apparatus (such as a Melt-Temp or Büchi melting point apparatus) with a controlled temperature ramp. The melting point range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The sample is heated at a constant rate, and the heat flow is monitored. The melting point is identified as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.

Boiling Point Determination

Boiling point is determined for liquids and can be adapted for solids with relatively low boiling points.

-

Distillation Method: For larger sample quantities, the boiling point is measured during distillation. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau on a thermometer placed at the vapor-liquid equilibrium point. For high-boiling-point substances, vacuum distillation is employed to prevent decomposition, and the boiling point is reported at a specific pressure.

-

Siwoloboff Method (Microscale): A small amount of the substance is placed in a fusion tube, and a sealed capillary tube is inverted within it. The assembly is heated, and the boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary, and upon slight cooling, the liquid is drawn back into the capillary.

Solubility Assessment

Solubility is determined by systematically testing the dissolution of the compound in various solvents.

-

Qualitative Assessment: A small, measured amount of the solute (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a test tube. The mixture is agitated at a controlled temperature. Observations are categorized as "soluble," "partially soluble," or "insoluble" based on visual inspection for any remaining solid.

-

Quantitative Measurement (e.g., HPLC-based): A saturated solution is prepared by adding excess solute to a solvent and allowing it to equilibrate. The solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined analytically, often using High-Performance Liquid Chromatography (HPLC) with a calibration curve.

Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized chemical compound like this compound.

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

References

- 1. chembk.com [chembk.com]

- 2. (3,4,5-Trifluorophenyl)acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 209991-62-8 [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2,4,5-Trifluorophenylacetic acid CAS#: 209995-38-0 [m.chemicalbook.com]

- 6. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]

In-Depth Technical Guide: 3,4,5-Trifluorophenylacetic Acid (CAS 209991-62-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trifluorophenylacetic acid, with the CAS number 209991-62-8, is a fluorinated aromatic carboxylic acid. This white crystalline solid serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its significance is particularly noted in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4) and epidermal growth factor receptor (EGFR)/ErbB-2 kinases, which are prominent targets in the treatment of type 2 diabetes and various cancers, respectively. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and its role in the synthesis of key therapeutic agents, including detailed signaling pathways of its downstream targets.

Physicochemical Properties

The accurate characterization of this compound is fundamental for its application in research and development. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 209991-62-8 | [1] |

| Molecular Formula | C₈H₅F₃O₂ | [2][3] |

| Molecular Weight | 190.12 g/mol | [2][3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 98-101 °C | [4][5] |

| Boiling Point | 254.6 ± 35.0 °C (Predicted) | [4] |

| Solubility | Soluble in organic solvents like ethanol and ether; slightly soluble in water. | [4] |

| Density | 1.468 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.86 ± 0.10 (Predicted) | [4] |

Synthesis Protocols

General Synthetic Approach:

A plausible synthetic route for this compound could involve the following conceptual steps:

Conceptual Synthesis Workflow

Note: This represents a general, plausible synthetic strategy. Specific reaction conditions, including reagents, solvents, temperatures, and purification methods, would require experimental optimization.

Spectroscopic Data

Definitive spectroscopic data for this compound is not widely published. The following represents predicted and expected spectral characteristics based on its structure.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The methylene protons (-CH₂-) adjacent to the carboxylic acid and the aromatic ring would appear as a singlet. The protons on the aromatic ring would appear as a multiplet, with its chemical shift influenced by the fluorine substituents.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit C-F coupling.

3.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid group, a sharp C=O stretching band, and C-F stretching bands in the fingerprint region.

3.4. Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z 190. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH) and other characteristic fragments.

Biological Significance and Applications in Drug Development

This compound is a key building block in the synthesis of targeted therapies. Its primary applications are in the development of inhibitors for two critical enzyme families: Dipeptidyl Peptidase-4 (DPP-4) and Epidermal Growth Factor Receptor (EGFR)/ErbB-2 kinases.

4.1. Intermediate for DPP-4 Inhibitors (e.g., Sitagliptin)

The 2,4,5-isomer of trifluorophenylacetic acid is a well-documented intermediate in the synthesis of Sitagliptin, a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes.[6][7] The synthesis involves coupling the trifluorophenylacetic acid derivative with other precursors to form the final drug molecule.

4.1.1. DPP-4 Signaling Pathway

DPP-4 is a transmembrane glycoprotein that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, drugs like Sitagliptin increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

DPP-4 Inhibition Pathway

4.2. Intermediate for EGFR/ErbB-2 Kinase Inhibitors

Trifluorophenylacetic acid derivatives are also utilized in the synthesis of inhibitors targeting the EGFR/ErbB family of receptor tyrosine kinases.[6] These kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. Inhibitors developed from this scaffold can block the signaling pathways driven by these receptors.

4.2.1. EGFR/ErbB-2 Signaling Pathway

EGFR (ErbB1) and ErbB2 (HER2) are members of the epidermal growth factor receptor family. Ligand binding to EGFR leads to receptor dimerization (homodimerization with another EGFR or heterodimerization with ErbB2) and activation of the intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, promoting cell growth, proliferation, and survival.[1][5]

EGFR/ErbB2 Signaling Pathway

Safety and Handling

This compound is classified as an irritant.[4][8] It may cause skin, eye, and respiratory irritation.[8] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[8] It should be handled in a well-ventilated area, and formation of dust should be avoided.[8] Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in medicinal chemistry and drug development. Its role as a precursor to potent inhibitors of DPP-4 and EGFR/ErbB-2 underscores its importance in the development of treatments for major diseases like type 2 diabetes and cancer. Further research into its synthesis, characterization, and application will continue to be of high interest to the scientific community. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. scbt.com [scbt.com]

- 3. CN105254519A - Synthesizing method of sitagliptin key intermediate - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. 149865-84-9 Cas No. | 5 | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 7. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 3,4,5-Trifluorophenylacetic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for 3,4,5-Trifluorophenylacetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a halogenated derivative of phenylacetic acid. The presence of three fluorine atoms on the phenyl ring significantly influences its chemical and physical properties.

Molecular Formula: C₈H₅F₃O₂

Molecular Weight: 190.12 g/mol

CAS Number: 209991-62-8

The structural representation of this compound is a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, and an acetic acid group at the 1 position.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₂ | |

| Molecular Weight | 190.12 g/mol | |

| CAS Number | 209991-62-8 | |

| Appearance | Colorless or white crystal | [1] |

| Melting Point | 70-73 °C | [1] |

| Boiling Point | ~196 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), slightly soluble in water. | [1] |

Experimental Protocols: Synthesis of this compound

Proposed Synthetic Pathway:

A viable approach involves the formation of a Grignard reagent from 1-bromo-3,4,5-trifluorobenzene, followed by carboxylation to yield 3,4,5-trifluorobenzoic acid. Subsequent reduction to the corresponding alcohol, followed by conversion to a halide and then a nitrile, and finally hydrolysis would yield the target molecule. A more direct, albeit still hypothetical, two-step process is outlined below.

Step 1: Synthesis of (3,4,5-Trifluorophenyl)magnesium bromide

This protocol is adapted from a known procedure for a similar Grignard reagent formation.

-

Materials: 1-bromo-3,4,5-trifluorobenzene, magnesium turnings, anhydrous diethyl ether, iodine crystal.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous diethyl ether to cover the magnesium turnings.

-

Dissolve 1-bromo-3,4,5-trifluorobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and the start of bubbling.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Step 2: Carboxylation of (3,4,5-Trifluorophenyl)magnesium bromide followed by conversion to this compound

This part of the protocol is a standard method for converting Grignard reagents to carboxylic acids with an additional homologation step.

-

Materials: (3,4,5-Trifluorophenyl)magnesium bromide solution, dry ice (solid CO₂), diethyl ether, hydrochloric acid, lithium aluminum hydride (LAH), thionyl chloride, sodium cyanide, sulfuric acid.

-

Procedure:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Carefully add crushed dry ice to the cooled solution with vigorous stirring. An excess of dry ice is used to ensure complete carboxylation.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid to dissolve the magnesium salts.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 3,4,5-trifluorobenzoic acid.

-

The resulting carboxylic acid can then be converted to this compound through a standard homologation series: reduction to the alcohol with a reducing agent like LAH, conversion to the benzyl halide with a halogenating agent like thionyl chloride, nucleophilic substitution with cyanide to form the nitrile, and finally hydrolysis of the nitrile to the carboxylic acid using a strong acid like sulfuric acid.

-

Visualization of Synthetic Pathway

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Caption: Proposed multi-step synthesis of this compound.

Disclaimer: No specific information on signaling pathways involving this compound was identified in the literature search. The provided synthesis protocol is a plausible route based on general organic chemistry principles, as a detailed experimental procedure for this specific isomer was not found. The majority of available literature pertains to the 2,4,5-trifluorophenylacetic acid isomer due to its role as a key intermediate in the synthesis of the antidiabetic drug sitagliptin. Researchers should validate any experimental procedures.

References

Solubility Profile of 3,4,5-Trifluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4,5-Trifluorophenylacetic acid in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining precise solubility parameters in your laboratory setting.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is influenced by factors such as the chemical structure of the solute and the solvent, temperature, pressure, and pH. The principle of "like dissolves like" is a key concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound, with its polar carboxylic acid group and a semi-polar trifluorophenyl ring, is expected to exhibit a range of solubilities in different solvents.

Solubility Data

Currently, there is a lack of specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in the scientific literature. However, qualitative assessments are available.

Table 1: Qualitative Solubility of this compound

| Solvent | Type | Qualitative Solubility | Citation |

| Water | Polar Protic | Slightly Soluble | [1] |

| Ethanol | Polar Protic | Soluble | [1] |

| Diethyl Ether | Polar Aprotic | Soluble | [1] |

Note: For the related isomer, 2,4,5-Trifluorophenylacetic acid, qualitative data indicates slight solubility in chloroform, dimethyl sulfoxide (DMSO), and methanol.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols can be employed.

Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution of the compound and then determining the mass of the dissolved solid.

Materials:

-

This compound

-

Selected solvent(s)

-

Scintillation vials or sealed flasks

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a filtered syringe to avoid transferring any solid particles.

-

Transfer the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., in a fume hood or under vacuum).

-

Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculate the solubility in terms of mass per volume (e.g., g/100 mL).

Method 2: Spectroscopic Determination of Solubility

This method is suitable for compounds with a chromophore and relies on Beer-Lambert Law.

Materials:

-

This compound

-

Selected solvent(s)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Prepare a saturated solution of this compound as described in Method 1 (steps 1-3).

-

Carefully withdraw a known volume of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the saturated solution.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new compound in the laboratory.

Caption: A logical workflow for determining the solubility of a chemical compound.

References

Spectroscopic Analysis of 3,4,5-Trifluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, comprehensive experimental spectral data for 3,4,5-Trifluorophenylacetic acid is limited. This guide provides an in-depth overview of the expected spectral characteristics based on the compound's structure and general principles of spectroscopic analysis. The experimental protocols detailed herein are generalized and may require optimization for specific instrumentation and sample conditions.

Introduction

This compound is a halogenated aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. A thorough understanding of its chemical structure and purity is paramount for its effective use. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for this compound, along with detailed experimental protocols for data acquisition.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Expected Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- | 3.6 - 3.8 | Singlet (s) | 2H |

| Ar-H | 7.0 - 7.3 | Triplet (t) or Doublet of Doublets (dd) | 2H |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Expected Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₂- | 40 - 45 |

| Ar-C (Quaternary) | 125 - 130 |

| Ar-CH | 110 - 115 (with C-F coupling) |

| Ar-CF | 145 - 155 (with strong C-F coupling) |

| -COOH | 170 - 175 |

IR (Infrared) Spectroscopy

Expected Data:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F stretch | 1100 - 1400 | Strong |

| C-O stretch | 1210 - 1320 | Medium |

| O-H bend | 920 - 950 | Medium, Broad |

Mass Spectrometry (MS)

Expected Fragmentation:

| m/z | Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 145 | [M - COOH]⁺ |

| 117 | [M - COOH - CO]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid State (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 10-100 µg/mL.

-

Instrumentation: Employ a mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample introduction. Electron Ionization (EI) is a common ionization technique for this type of molecule.

-

Data Acquisition:

-

The sample is introduced into the ion source, where it is vaporized and ionized.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

This comprehensive approach, combining NMR, IR, and Mass Spectrometry, provides a powerful toolkit for the unambiguous structural elucidation and purity assessment of this compound, which is crucial for its application in research and development.

Synthesis pathways for 3,4,5-Trifluorophenylacetic acid from precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential synthesis pathways for 3,4,5-Trifluorophenylacetic acid, a valuable intermediate in pharmaceutical and materials science research. Due to the limited availability of direct experimental literature for this specific isomer, this document outlines plausible synthetic routes based on established methodologies for analogous fluorinated compounds. The following sections detail potential precursors, reaction schemes, and generalized experimental protocols.

Key Synthesis Pathways

Several viable pathways for the synthesis of this compound can be postulated, starting from commercially available 3,4,5-trifluorinated precursors. The most common strategies involve the formation of a benzyl cyanide intermediate followed by hydrolysis, or the carboxylation of a Grignard reagent.

Pathway 1: From 3,4,5-Trifluorobenzyl Bromide via Cyanide Intermediate

This two-step pathway is a widely used method for the synthesis of phenylacetic acids. It involves the nucleophilic substitution of the bromide with a cyanide ion, followed by the hydrolysis of the resulting nitrile.

Experimental Protocol: Synthesis of 3,4,5-Trifluorobenzyl Cyanide

A solution of 3,4,5-trifluorobenzyl bromide in a suitable organic solvent, such as ethanol or dimethyl sulfoxide (DMSO), is treated with an excess of sodium or potassium cyanide. The reaction mixture is heated to facilitate the substitution reaction. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 3,4,5-trifluorobenzyl cyanide.

Experimental Protocol: Hydrolysis of 3,4,5-Trifluorobenzyl Cyanide

The crude 3,4,5-trifluorobenzyl cyanide is subjected to hydrolysis under acidic or basic conditions. For acidic hydrolysis, a mixture of sulfuric acid and water is typically used, and the reaction is heated under reflux. For basic hydrolysis, an aqueous solution of sodium or potassium hydroxide is employed. After hydrolysis is complete, the reaction mixture is cooled and acidified to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization.

Quantitative Data (Illustrative)

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyanation | 3,4,5-Trifluorobenzyl Bromide | Sodium Cyanide | Ethanol/Water | Reflux | 4-6 | 85-95 |

| Hydrolysis | 3,4,5-Trifluorobenzyl Cyanide | Sulfuric Acid/Water | - | Reflux | 6-12 | 80-90 |

Note: The quantitative data presented is based on typical yields for analogous reactions and may vary for the specific synthesis of this compound.

Pathway 2: From 3,4,5-Trifluorobenzyl Bromide via Grignard Reagent

This pathway involves the formation of a Grignard reagent from 3,4,5-trifluorobenzyl bromide, which then reacts with carbon dioxide to form the carboxylate salt. Subsequent acidification yields the desired phenylacetic acid.

Experimental Protocol: Formation of 3,4,5-Trifluorobenzylmagnesium Bromide

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are covered with anhydrous diethyl ether or tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 3,4,5-trifluorobenzyl bromide in the same anhydrous solvent is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

Experimental Protocol: Carboxylation and Work-up

The freshly prepared Grignard reagent is cooled in an ice bath and then treated with an excess of dry carbon dioxide (either as a gas bubbled through the solution or by pouring the Grignard solution onto crushed dry ice). The reaction mixture is stirred to ensure complete carboxylation. The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed to afford this compound.

Quantitative Data (Illustrative)

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Grignard Formation | 3,4,5-Trifluorobenzyl Bromide | Magnesium | Diethyl Ether or THF | Reflux | 1-2 | >90 (in situ) |

| Carboxylation | 3,4,5-Trifluorobenzylmagnesium Bromide | Carbon Dioxide (solid or gas) | Diethyl Ether or THF | 0 to RT | 1-2 | 70-85 |

Note: The quantitative data presented is based on typical yields for analogous reactions and may vary for the specific synthesis of this compound.

Pathway 3: Oxidation of 3,4,5-Trifluorobenzaldehyde

The direct oxidation of 3,4,5-trifluorobenzaldehyde to the corresponding carboxylic acid is another potential route. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation with Potassium Permanganate

A solution of 3,4,5-trifluorobenzaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water is treated with a solution of potassium permanganate at room temperature or with gentle heating. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. Upon completion, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified, and the product, this compound, is extracted with an organic solvent.

Experimental Protocol: Oxidation with Jones Reagent

Jones reagent, prepared by dissolving chromium trioxide in sulfuric acid and diluting with water, is a powerful oxidizing agent. The 3,4,5-trifluorobenzaldehyde is dissolved in acetone and cooled in an ice bath. The Jones reagent is then added dropwise. After the reaction is complete, the excess oxidant is quenched with isopropanol, and the product is worked up by extraction.

Quantitative Data (Illustrative)

| Reactant | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,4,5-Trifluorobenzaldehyde | Potassium Permanganate | Acetone/Water | 25-50 | 2-4 | 75-90 |

| 3,4,5-Trifluorobenzaldehyde | Jones Reagent (CrO3/H2SO4) | Acetone | 0-25 | 1-2 | 80-95 |

Note: The quantitative data presented is based on typical yields for analogous reactions and may vary for the specific synthesis of this compound.

Conclusion

This technical guide has outlined several plausible and robust synthetic pathways to this compound from readily available precursors. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations. The provided experimental protocols and illustrative quantitative data serve as a foundation for researchers to develop specific and optimized procedures for their laboratory needs. It is recommended to conduct small-scale trials to optimize reaction conditions for any of the described pathways.

Chemical reactivity profile of trifluorinated phenylacetic acids

An In-depth Technical Guide on the Chemical Reactivity Profile of Trifluorinated Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, synthesis, and application of trifluorinated phenylacetic acids. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the trifluoromethyl (CF3) group.

Introduction: The Significance of the Trifluoromethyl Group

Trifluorinated phenylacetic acids are aromatic carboxylic acids featuring one or more trifluoromethyl (CF3) groups on the phenyl ring. The CF3 group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity significantly influence the acidity, reactivity, metabolic stability, and binding affinity of the parent molecule.[1][2] These characteristics make trifluoromethylated compounds, including phenylacetic acid derivatives, highly valuable building blocks in the design of pharmaceuticals, agrochemicals, and advanced materials.[3]

The introduction of a CF3 group can enhance a drug candidate's bioavailability by increasing its lipophilicity, which can improve cell membrane permeability.[2][4] Furthermore, the C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.[5] In medicinal chemistry, the CF3 group is often used to replace a methyl group to improve potency and metabolic stability.[1]

Physicochemical Properties

The position and number of trifluoromethyl groups on the phenylacetic acid scaffold dictate its physical and chemical properties. Quantitative data for several common isomers are summarized below for comparative analysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-(Trifluoromethyl)phenylacetic acid | 313-53-1 | C₉H₇F₃O₂ | 204.15 | 100-102 | 258.9 at 760 mmHg |

| 3-(Trifluoromethyl)phenylacetic acid | 351-35-9 | C₉H₇F₃O₂ | 204.15 | 76-79[6] | 251.8 at 760 mmHg[7] |

| 4-(Trifluoromethyl)phenylacetic acid | 32857-62-8 | C₉H₇F₃O₂ | 204.15 | 110-113 | 259.9 at 760 mmHg |

| 2,4,5-Trifluorophenylacetic acid | 209995-38-0 | C₈H₅F₃O₂ | 190.12 | 126-130 | 255.4 at 760 mmHg |

| 3,5-Bis(trifluoromethyl)phenylacetic acid | 85068-33-3 | C₁₀H₆F₆O₂ | 272.14 | 114-118 | 260.6 at 760 mmHg |

| 4-(Trifluoromethoxy)phenylacetic acid | 4315-07-5 | C₉H₇F₃O₃ | 220.14 | 85-88[8] | 260.6 at 760 mmHg[8] |

| (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) | 20445-31-2 | C₁₀H₉F₃O₃ | 234.17 | 46-49[9] | 105-107 at 1 mmHg[9] |

Synthesis of Trifluorinated Phenylacetic Acids

Several synthetic routes to trifluorinated phenylacetic acids have been developed. A common and efficient method involves the formation of a Grignard reagent followed by allylation and oxidative cleavage.

Caption: Workflow for the synthesis of 2,4,5-Trifluorophenylacetic Acid.

Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid[11]

Step 1: Allylation

-

Dilute 1-Bromo-2,4,5-trifluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to approximately -15°C.

-

Degas the solution. Add isopropylmagnesium chloride (iPrMgCl, 2M in THF, 1.02 equivalents) dropwise over 40 minutes, maintaining the temperature between -21°C and 1.5°C.

-

Age the mixture for 30 minutes, then cool to -13°C.

-

Add allyl bromide (1.04 equivalents) dropwise over 22 minutes, keeping the temperature between -13°C and 9.7°C.

-

Allow the mixture to age for 1 hour at 14-20°C.

-

Quench the reaction with water and acidify to a pH of approximately 1.3 with concentrated hydrochloric acid (HCl).

-

Add ethyl acetate (EtOAc) for extraction. Wash the organic layer sequentially with water (2x) and brine. The resulting organic layer contains the olefin intermediate, 1-(2-propenyl)-2,4,5-trifluorobenzene.

Step 2: Oxidative Cleavage

-

Combine the olefin intermediate from Step 1 with ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) in a solvent system of water and acetonitrile.

-

Stir the reaction mixture at a temperature of 11-20°C until the conversion to 2,4,5-trifluorophenylacetic acid is complete, as monitored by a suitable technique (e.g., HPLC, TLC).

-

Upon completion, perform a suitable workup involving extraction and solvent removal.

-

The crude product can be purified by recrystallization to yield pure 2,4,5-trifluorophenylacetic acid.

Chemical Reactivity Profile

The reactivity of trifluorinated phenylacetic acids can be categorized by the two main functional components: the carboxylic acid group and the trifluoromethyl-substituted aromatic ring.

Carboxylic Acid Group Reactivity

The phenylacetic acid core contains a reactive carboxylic acid group, which undergoes typical transformations such as esterification, amidation, and reduction. These reactions are fundamental to incorporating the trifluorinated phenylacetyl moiety into larger, more complex molecules, a common strategy in drug discovery.[10]

Caption: General reactivity map for trifluorinated phenylacetic acids.

Experimental Protocol: General Procedure for Amide Coupling[13]

-

To a round-bottom flask, add the trifluorinated phenylacetic acid (1 equivalent), the desired amine (1.2 equivalents), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2 equivalents), and Hydroxybenzotriazole (HOBt, 2 equivalents).

-

Dissolve the mixture in dimethylformamide (DMF).

-

Add triethylamine (TEA, 2-3 equivalents) to the solution.

-

Allow the reaction to stir overnight at room temperature.

-

Monitor the reaction for completion (e.g., by TLC or LC-MS).

-

Once complete, remove the DMF under reduced pressure.

-

The resulting residue can be purified using standard techniques such as column chromatography or recrystallization to yield the desired amide product.

Aromatic Ring Reactivity

The trifluoromethyl group is a strong electron-withdrawing group, which profoundly influences the reactivity of the aromatic ring.[4]

-

Electrophilic Aromatic Substitution (EAS): The CF3 group deactivates the aromatic ring towards electrophilic attack. It is a meta-director. Therefore, electrophilic substitution reactions, if they occur, will preferentially happen at the positions meta to the CF3 group.[4]

-

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-withdrawing nature of the CF3 group activates the aromatic ring for nucleophilic aromatic substitution, particularly when other leaving groups are present at the ortho and para positions.[4]

Applications in Drug Development

Trifluorinated phenylacetic acids are key intermediates in the synthesis of a wide range of pharmaceuticals. Their derivatives are explored for various therapeutic applications, including as anti-inflammatory drugs, analgesics, kinase inhibitors, and agents for neurological conditions.[3][10]

A notable example is the use of 2,4,5-trifluorophenylacetic acid as a crucial intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor used for treating type II diabetes.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 5. jelsciences.com [jelsciences.com]

- 6. 3-(トリフルオロメチル)フェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. innospk.com [innospk.com]

- 9. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | 20445-31-2 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid_Chemicalbook [chemicalbook.com]

An In-Depth Technical Review of the Material Safety Data Sheet for 3,4,5-Trifluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available safety information for 3,4,5-Trifluorophenylacetic acid (CAS No. 209991-62-8). The information has been compiled and organized to be a valuable resource for researchers, scientists, and professionals in drug development who may be handling or working with this compound. This document summarizes key data from various Material Safety Data Sheets (MSDS) and other scientific sources, presents it in a clear and accessible format, and includes detailed procedural diagrams for safety and handling.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₂ | [1][2] |

| Molecular Weight | 190.12 g/mol | [2][3] |

| Appearance | Colorless or white crystal/solid powder | [1] |

| Melting Point | Approximately 70-73 °C | [1] |

| Boiling Point | Approximately 196 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol and ether; slightly soluble in water. | [1] |

| Acidity | Acidic, can react with bases to form corresponding salts. | [1] |

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][4]

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Toxicological Summary

Despite a thorough review of publicly available data, specific quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound were not found. The available information consistently indicates that the compound is an irritant.

| Toxicity Endpoint | Result |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, based on its classification as a skin and eye irritant, standardized in vitro methods would be appropriate for its evaluation. The following are generalized protocols for such tests.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This test method is based on the principle that irritant chemicals can penetrate the stratum corneum and cause damage to the underlying layers of keratinocytes. This damage is measured by the reduction of cell viability.

Principle: A reconstructed human epidermis model is exposed topically to the test chemical. Cell viability is then determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[7]

General Procedure:

-

Tissue Preparation: Reconstructed human epidermis tissue units are pre-incubated in a sterile, defined culture medium.[5]

-

Chemical Exposure: A precise amount of this compound (as a solid or dissolved in a suitable solvent) is applied to the apical surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., a known irritant like sodium dodecyl sulfate) are run in parallel.[5][8] The exposure time is typically around 60 minutes.[5]

-

Post-Exposure Incubation: After the exposure period, the test substance is thoroughly washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a prolonged period (e.g., 42 hours) to allow for the development of cytotoxic effects.[5]

-

Viability Assessment: Cell viability is assessed by incubating the tissues with MTT solution. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density of the formazan extract.[8]

-

Data Analysis: The cell viability of the test substance-treated tissues is expressed as a percentage of the negative control.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test

This test evaluates the potential of a substance to cause serious eye damage or irritation by measuring its cytotoxic effect on a reconstructed human cornea-like epithelium model.

Principle: Similar to the skin irritation test, this method uses a 3D model of the human corneal epithelium. The test chemical is applied to the surface of the corneal model, and the subsequent cytotoxicity is measured by a cell viability assay.[9][10]

General Procedure:

-

Tissue Preparation: Reconstructed human cornea-like epithelium tissue units are received and pre-incubated in maintenance medium.[10]

-

Chemical Exposure: The test substance is applied to the apical surface of the corneal tissue. The exposure duration can be varied depending on the expected irritancy of the substance.[10]

-

Post-Exposure Incubation: Following exposure, the tissues are rinsed to remove the test substance and incubated in fresh medium.

-

Viability Assessment: Cell viability is determined using the MTT assay, as described for the skin irritation test.[11]

-

Data Analysis: The relative viability of the tissues treated with this compound is compared to the negative control to classify its eye irritation potential.

Safety and Handling Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Exposure Controls and Personal Protection

-

Engineering Controls: Handle in a well-ventilated place. Ensure eyewash stations and safety showers are close to the workstation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear chemical-impermeable gloves and protective clothing.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

-

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Avoid dust formation.

-

Avoid breathing vapors, mist, or gas.

-

Avoid contact with skin and eyes.

-

Use personal protective equipment, including chemical-impermeable gloves.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Evacuate personnel to safe areas.

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the chemical enter drains.

-

Collect and arrange for disposal.

Visualized Safety Protocols

The following diagrams illustrate key safety and logical workflows related to the handling and potential exposure to this compound.

Caption: Spill Response Workflow

Caption: Exposure Routes and Affected Organs

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. (3,4,5-Trifluorophenyl)acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,3,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 8. sterlab-store.com [sterlab-store.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thepsci.eu [thepsci.eu]

An In-depth Technical Guide on the Potential Hazards and Toxicological Properties of 3,4,5-Trifluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and governmental safety regulations when handling this chemical.

Introduction

3,4,5-Trifluorophenylacetic acid (CAS No. 209991-62-8) is a fluorinated aromatic carboxylic acid.[1][2] Its structural properties make it a subject of interest in various research and development applications, including as a building block in the synthesis of active pharmaceutical ingredients. As with any chemical compound, a thorough understanding of its potential hazards and toxicological properties is paramount for ensuring safe handling and for predicting its potential biological effects. This guide provides a consolidated overview of the currently available safety and toxicological information for this compound.

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.[1][3]

GHS Hazard Statements:

Hazard Pictogram:

Summary of Toxicological Data

A comprehensive review of publicly available toxicological data reveals a significant lack of quantitative information for this compound. No numerical data for acute toxicity (e.g., LD50 or LC50), carcinogenicity, mutagenicity, or reproductive toxicity has been reported in the reviewed literature. The available information is qualitative and is summarized in the table below.

| Toxicological Endpoint | Classification/Observation | Data Availability |

| Acute Toxicity (Oral) | No data available | Not available |

| Acute Toxicity (Dermal) | No data available | Not available |

| Acute Toxicity (Inhalation) | No data available | Not available |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[1][5] | Qualitative |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A)[1] | Qualitative |

| Respiratory Sensitization | No data available | Not available |

| Skin Sensitization | No data available | Not available |

| Germ Cell Mutagenicity | No data available | Not available |

| Carcinogenicity | No data available | Not available |

| Reproductive Toxicity | No data available | Not available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[1][5] | Qualitative |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | Not available |

| Aspiration Hazard | No data available | Not available |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The hazard classifications are based on generalized data for substances with similar properties and not on specific studies of this compound.

For researchers planning to conduct toxicological evaluations, standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals should be followed. For instance:

-

OECD TG 402: Acute Dermal Toxicity

-

OECD TG 404: Acute Dermal Irritation/Corrosion

-

OECD TG 405: Acute Eye Irritation/Corrosion

-

OECD TG 420 or 423: Acute Oral Toxicity

-

OECD TG 436: Acute Inhalation Toxicity

First Aid Measures

In case of exposure, the following first aid measures are recommended[1][3][5]:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3][5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][3][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][3][5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid the formation of dust and aerosols.[3]

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Store locked up.[1][3][5]

Logical Workflow for Hazard Assessment

Due to the absence of specific data on signaling pathways, a generalized workflow for the hazard assessment of a chemical with irritant properties is presented below. This diagram illustrates the logical steps from initial identification to risk management.

Caption: Logical workflow for chemical hazard assessment.

Conclusion

The available data for this compound primarily identifies it as an irritant to the skin, eyes, and respiratory system. There is a notable absence of quantitative toxicological data, which necessitates a cautious approach to its handling. All laboratory and manufacturing activities involving this compound should be conducted with appropriate personal protective equipment and in well-ventilated areas. For any application where significant human exposure is possible, further toxicological testing based on established guidelines is strongly recommended to fill the existing data gaps and to conduct a comprehensive risk assessment.

References

A Comprehensive Technical Guide to High-Purity 3,4,5-Trifluorophenylacetic Acid for Researchers and Drug Development Professionals

Introduction: 3,4,5-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid that holds significant interest for researchers and professionals in the fields of medicinal chemistry and drug development. Its unique trifluorinated phenyl moiety can impart desirable properties to parent molecules, including altered lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for high-purity this compound, alongside relevant experimental protocols.

Commercial Availability and Suppliers

High-purity this compound is available from a range of commercial suppliers specializing in fine chemicals and research compounds. Purity levels typically range from 97% to over 99%, with analytical data often available upon request. Researchers should always consult the supplier's certificate of analysis to confirm the purity and identity of the compound before use.

Below is a summary of representative suppliers and their product specifications. Please note that this is not an exhaustive list, and availability and specifications may vary.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | AldrichCPR | Not specified | 209991-62-8 | C₈H₅F₃O₂ | 190.12[1] |

| Santa Cruz Biotechnology | sc-280307 | Not specified | 209991-62-8 | C₈H₅F₃O₂ | 190.12[2] |

| ChemBK | CB2127376 | Not specified | 209991-62-8 | C₈H₅F₃O₂ | 190.12[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing experimental conditions, including solvent selection and reaction setup.

| Property | Value | Reference |

| Appearance | Colorless or white crystal | [3] |

| Melting Point | ~70-73 °C | [3] |

| Boiling Point | ~196 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol and ether; slightly soluble in water. | [3] |

| Acidity (pKa) | Acidic, reacts with alkali to form corresponding salts. | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively reported in publicly available literature, with much of the focus being on its isomer, 2,4,5-Trifluorophenylacetic acid, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[4][5][6] However, general synthetic strategies and analytical methods for related fluorinated phenylacetic acids can be adapted.

Synthesis

A common method for the preparation of trifluorophenylacetic acids involves the reaction of a corresponding trifluorophenyl Grignard reagent with an allylating agent, followed by oxidative cleavage.[7] While a specific protocol for the 3,4,5-isomer is not detailed, a general procedure for a related compound, (3,4,5-trifluorophenyl)boronic acid, provides a relevant synthetic workflow.

Synthesis of (3,4,5-trifluorophenyl)magnesium bromide (Grignard Reagent):

-

Materials: Magnesium turnings, iodine crystal, anhydrous ether, 1-bromo-3,4,5-trifluorobenzene.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine to anhydrous ether.

-

Heat the mixture to reflux.

-

Slowly add a solution of 1-bromo-3,4,5-trifluorobenzene in anhydrous ether from the dropping funnel to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.[7]

-

This Grignard reagent can then be used in subsequent steps to introduce the acetic acid moiety.

Purification

Purification of trifluorophenylacetic acids is typically achieved through recrystallization or chromatography.[7]

Recrystallization Protocol (General):

-

Materials: Crude trifluorophenylacetic acid, suitable solvent system (e.g., ethyl acetate/hexane).

-

Procedure:

-

Dissolve the crude solid in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate).

-

Allow the solution to cool to room temperature.

-

Add a solvent in which the compound is poorly soluble (e.g., hexane) until turbidity is observed.

-

Allow the solution to stand, facilitating the formation of pure crystals.

-

Collect the crystals by filtration and wash with a small amount of the cold, poor solvent.

-

Dry the crystals under vacuum.[7]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of and quantifying trifluorophenylacetic acids. A reverse-phase HPLC method is commonly employed.

-

Column: C18 column (e.g., Primesep SB, 4.6 x 250 mm, 5 µm).[8]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic or acetic acid).[8][9][10]

-

Detection: UV detection at a suitable wavelength (e.g., 264 nm).[8]

-

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene protons of the acetic acid group and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, with characteristic splitting patterns due to fluorine-carbon coupling.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron ionization (EI) is a common technique used for this purpose.

Signaling Pathways and Biological Applications

Currently, there is a lack of specific, publicly available research detailing the direct involvement of this compound in specific signaling pathways or its explicit use in biochemical assays as a modulator of a particular target. The biological activities of many fluorinated compounds are an active area of research, and the unique substitution pattern of this compound makes it a compound of interest for screening in various biological assays to discover novel therapeutic agents.

Given the absence of a defined signaling pathway, a representative workflow for screening a novel compound like this compound for biological activity is presented below.

Safety and Handling

This compound is an irritant.[3] It is important to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[12] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should always conduct their own risk assessments and consult relevant safety documentation before handling any chemical substances.

References

- 1. US20040068141A1 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. ossila.com [ossila.com]

- 5. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid_Chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 9. HPLC Analysis of TFA | SIELC Technologies [sielc.com]

- 10. americanlaboratory.com [americanlaboratory.com]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

Acidity and pKa of 3,4,5-Trifluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa value of 3,4,5-Trifluorophenylacetic acid. This compound is of significant interest in medicinal chemistry and drug development due to the influence of its trifluorinated phenyl ring on its physicochemical properties. Understanding the acidity of this molecule is crucial for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and pKa Value

The presence of three highly electronegative fluorine atoms on the phenyl ring significantly influences the acidity of the carboxylic acid group. These fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect), which stabilizes the carboxylate anion formed upon deprotonation. This stabilization of the conjugate base leads to an increase in acidity and thus a lower pKa value compared to the unsubstituted phenylacetic acid.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | CAS Number | Melting Point (°C) | Predicted/Reported pKa |

| This compound | C₈H₅F₃O₂ | 209991-62-8 | 70-73 | Not Reported |

| 2,4,5-Trifluorophenylacetic acid | C₈H₅F₃O₂ | 209995-38-0 | 121-125 | 3.78 ± 0.10 (Predicted)[1] |

| Phenylacetic acid | C₈H₈O₂ | 103-82-2 | 76-78 | 4.31[2][3][4][5] |

The precise positioning of the fluorine atoms on the phenyl ring relative to the acetic acid side chain will subtly modulate the inductive effect. For this compound, the fluorine atoms are in the meta and para positions. This substitution pattern is expected to result in a pKa value that is significantly lower than that of phenylacetic acid, likely in a range similar to or slightly different from 2,4,5-Trifluorophenylacetic acid.

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[6][7][8] The following protocol provides a detailed methodology for the determination of the pKa of this compound.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized water, free of CO₂

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Temperature probe

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound to prepare a solution with a concentration of approximately 1-10 mM. The compound has limited solubility in water but is soluble in organic solvents like ethanol and ether.[9] A co-solvent system (e.g., water-methanol) may be necessary to achieve complete dissolution.

-

Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[6]

-

-

Titration Setup:

-

Place a known volume of the analyte solution into a thermostatted titration vessel.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution gently.

-

Purge the headspace of the vessel with an inert gas to prevent the dissolution of atmospheric CO₂, which can interfere with the titration of weak acids.[6]

-

-

Titration Process:

-

If the analyte is in its acidic form, titrate with the standardized 0.1 M NaOH solution.

-

Add the titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[6]

-

Continue the titration until the pH has passed the equivalence point by at least 2 pH units.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence point (the peak of the derivative curve). The pKa is then the pH at half the volume of the equivalence point.

-

Perform the titration in triplicate to ensure the reproducibility of the results.[6]

-

Factors Influencing the Acidity of this compound

The acidity of this compound is primarily determined by the electronic effects of the substituents on the phenyl ring. The following diagram illustrates the key factors involved.

Caption: Logical workflow of factors leading to the increased acidity of this compound.

The strong electron-withdrawing inductive effect of the three fluorine atoms is the dominant factor influencing the acidity. This effect delocalizes the negative charge of the carboxylate anion, making it more stable. A more stable conjugate base corresponds to a stronger acid, hence the expected lower pKa value compared to unsubstituted phenylacetic acid.

References

- 1. 2,4,5-Trifluorophenylacetic acid CAS#: 209995-38-0 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 6. creative-bioarray.com [creative-bioarray.com]